(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a bromophenyl group, and an indolone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazolidinone Ring: The initial step involves the reaction of a bromophenyl derivative with a thioamide under basic conditions to form the thiazolidinone ring.
Indolone Formation: The next step involves the cyclization of the intermediate with an appropriate indole derivative under acidic conditions.
Final Assembly: The final step includes the condensation of the thiazolidinone intermediate with the indolone derivative under controlled temperature and solvent conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in research to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of (3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in inflammatory pathways, microbial cell walls, and cancer cell proliferation.
Pathways Involved: The compound may inhibit key enzymes or receptors, leading to the disruption of biological pathways essential for disease progression.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[(4-bromophenyl)imino]-2,3-dihydro-1H-indol-2-one
- (3Z)-3-{[(4-bromophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione
Uniqueness
- Structural Uniqueness : The presence of the thiazolidinone ring and the specific substitution pattern on the indolone moiety makes it unique compared to similar compounds.
- Biological Activity : The unique structure contributes to its distinct biological activities, making it a valuable compound for research in medicinal chemistry and drug development.
This detailed article provides a comprehensive overview of (3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H21BrN2O2S2 |
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Molecular Weight |
501.5 g/mol |
IUPAC Name |
(5Z)-3-(4-bromophenyl)-5-(1-hexyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21BrN2O2S2/c1-2-3-4-7-14-25-18-9-6-5-8-17(18)19(21(25)27)20-22(28)26(23(29)30-20)16-12-10-15(24)11-13-16/h5-6,8-13H,2-4,7,14H2,1H3/b20-19- |
InChI Key |
COHJZGRQHOUHCG-VXPUYCOJSA-N |
Isomeric SMILES |
CCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)Br)/C1=O |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)Br)C1=O |
Origin of Product |
United States |
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